molecular formula C22H28N2O2 B4928326 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B4928326
M. Wt: 352.5 g/mol
InChI Key: BCNUABYAUBMDLL-UHFFFAOYSA-N
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Description

1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone, also known as MEOP or 4-MeO-PBP, is a psychoactive compound that belongs to the piperazine class. It is a designer drug that has been used recreationally for its euphoric and stimulating effects. However, there is also scientific research being conducted on this compound to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood. However, it has been suggested that it acts as a serotonin and dopamine reuptake inhibitor, as well as a serotonin receptor agonist (Rickli et al., 2015). This may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone has been shown to increase extracellular levels of serotonin and dopamine in the brain, as well as to increase locomotor activity in rats (Rickli et al., 2015). It has also been shown to induce hyperthermia and increase heart rate and blood pressure in rats (Kavanagh et al., 2013). These effects suggest that 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone has stimulant-like properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its potency and selectivity for certain receptors, which may allow for more precise and targeted research. However, one limitation is its potential toxicity and the need for careful handling and disposal of the compound.

Future Directions

There are several potential future directions for research on 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential therapeutic applications, such as in the treatment of depression or addiction. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Finally, research could also focus on developing more efficient and safer synthesis methods for 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone.
In conclusion, 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone is a psychoactive compound that has been used recreationally but also has potential scientific research applications. Its synthesis method has been described, and research has been conducted on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. There are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-methoxybenzyl chloride with 2,5-dimethylpiperazine, followed by the reaction of the resulting intermediate with 4-bromoacetophenone. The final product is obtained through purification and crystallization. This synthesis method has been described in a scientific paper by Kavanagh et al. (2013).

Scientific Research Applications

1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone has been used as a research tool in various scientific studies. For example, it has been used as a ligand for the serotonin 5-HT2A receptor in binding studies (Rickli et al., 2015). It has also been used as a reference compound in analytical studies to detect and identify designer drugs in biological samples (Mardal et al., 2016).

properties

IUPAC Name

1-[4-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-14-22(26-4)17(2)13-20(16)15-23-9-11-24(12-10-23)21-7-5-19(6-8-21)18(3)25/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNUABYAUBMDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone

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